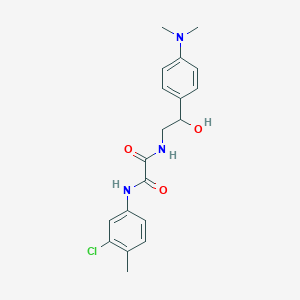![molecular formula C16H12F3NO2 B2472500 3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 882747-47-9](/img/structure/B2472500.png)
3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one
説明
3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one is an organic compound with a complex structure that includes a trifluoromethoxy group attached to a benzyl group, which is further connected to a dihydroindolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
-
Formation of 4-(trifluoromethoxy)benzyl bromide
Reagents: 4-(trifluoromethoxy)benzyl alcohol, phosphorus tribromide, diethyl ether.
Conditions: The reaction is carried out at 0°C, with phosphorus tribromide added slowly to a stirred solution of 4-(trifluoromethoxy)benzyl alcohol in diethyl ether. The mixture is stirred for 0.5 hours, then poured into an ice-water mixture and extracted with diethyl ether.
-
Coupling with indolone
Reagents: 4-(trifluoromethoxy)benzyl bromide, indolone, potassium carbonate, dimethylformamide.
Conditions: The reaction is performed by adding 4-(trifluoromethoxy)benzyl bromide to a solution of indolone and potassium carbonate in dimethylformamide. The mixture is heated to 80°C and stirred for several hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用機序
The mechanism of action of 3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to target proteins. The indolone core may interact with active sites of enzymes, inhibiting their activity or modulating their function.
類似化合物との比較
Similar Compounds
4-(trifluoromethoxy)benzyl bromide: A precursor in the synthesis of the target compound.
Indolone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its biological activity compared to other indolone derivatives. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)22-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)20-15(13)21/h1-8,13H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTRWCKPIUHTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326697 | |
| Record name | 3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882747-47-9 | |
| Record name | 3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2472418.png)
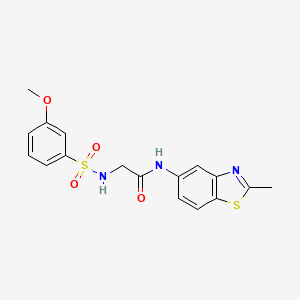
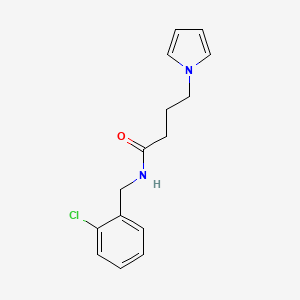
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B2472422.png)
![4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2472424.png)

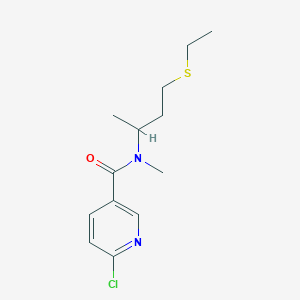
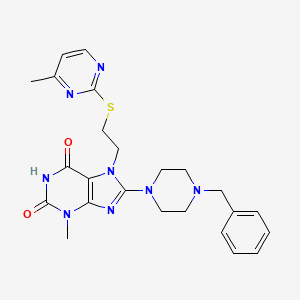
![tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}piperidine-1-carboxylate](/img/structure/B2472428.png)
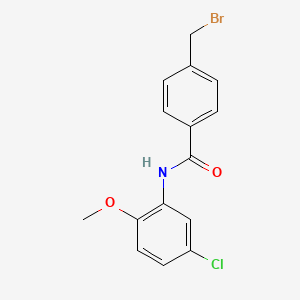
![2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2472433.png)
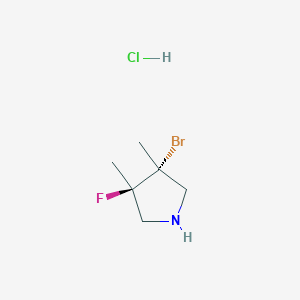
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2472438.png)
